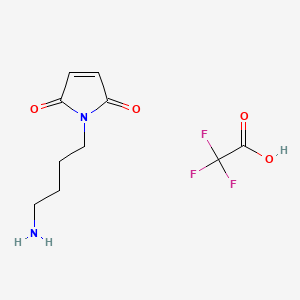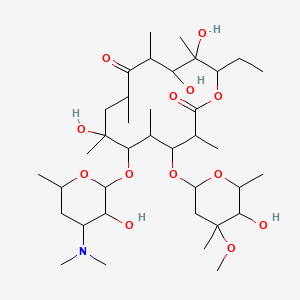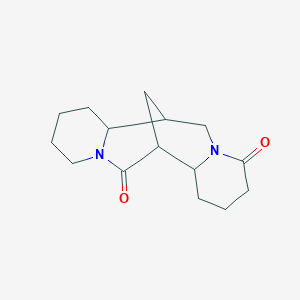![molecular formula C54H36N6 B12298330 2,4,6-Tris(3'-(pyridin-3-yl)-[1,1'-biphenyl]-3-yl)-1,3,5-triazine](/img/structure/B12298330.png)
2,4,6-Tris(3'-(pyridin-3-yl)-[1,1'-biphenyl]-3-yl)-1,3,5-triazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,4,6-Tris(3’-(pyridin-3-yl)-[1,1’-biphenyl]-3-yl)-1,3,5-triazine is a complex organic compound that belongs to the class of triazine derivatives. This compound is characterized by its unique structure, which includes three pyridinyl-biphenyl groups attached to a triazine core. The presence of multiple aromatic rings and nitrogen atoms in its structure makes it an interesting subject for various chemical and biological studies.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,6-Tris(3’-(pyridin-3-yl)-[1,1’-biphenyl]-3-yl)-1,3,5-triazine typically involves multicomponent reactions. One efficient method involves the use of commercially available aromatic ketones, aldehydes, and hexamethyldisilazane (HMDS) as a nitrogen source under microwave irradiation . In this multicomponent synthetic route, Lewis acids play a crucial role in selectively synthesizing the desired six-membered heterocycles .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of multicomponent reactions and the use of microwave irradiation for efficient synthesis can be adapted for large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions
2,4,6-Tris(3’-(pyridin-3-yl)-[1,1’-biphenyl]-3-yl)-1,3,5-triazine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using common reducing agents.
Substitution: The aromatic rings in the compound can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired product and the specific reaction being carried out.
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the specific conditions used. For example, oxidation reactions may yield oxidized derivatives of the compound, while substitution reactions can introduce various functional groups onto the aromatic rings.
Applications De Recherche Scientifique
2,4,6-Tris(3’-(pyridin-3-yl)-[1,1’-biphenyl]-3-yl)-1,3,5-triazine has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and materials.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Mécanisme D'action
The mechanism of action of 2,4,6-Tris(3’-(pyridin-3-yl)-[1,1’-biphenyl]-3-yl)-1,3,5-triazine involves its interaction with various molecular targets and pathways. The electron-donating nature of the pyridinyl groups enables charge transfer effects, which can induce strong binding affinities and facilitate specific chemical transformations . These interactions can lead to the formation of reactive intermediates and the promotion of desired chemical reactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds include other triazine derivatives and pyridinyl-biphenyl compounds, such as:
- 2,4,6-Tris(4-pyridyl)pyridine
- 3,6-Di(pyridin-2-yl)-1,2,4,5-tetrazine
Uniqueness
What sets 2,4,6-Tris(3’-(pyridin-3-yl)-[1,1’-biphenyl]-3-yl)-1,3,5-triazine apart is its unique combination of three pyridinyl-biphenyl groups attached to a triazine core. This structure provides distinct electronic and steric properties, making it a valuable compound for various research applications.
Propriétés
Formule moléculaire |
C54H36N6 |
|---|---|
Poids moléculaire |
768.9 g/mol |
Nom IUPAC |
2,4,6-tris[3-(3-pyridin-3-ylphenyl)phenyl]-1,3,5-triazine |
InChI |
InChI=1S/C54H36N6/c1-10-37(28-43(16-1)49-22-7-25-55-34-49)40-13-4-19-46(31-40)52-58-53(47-20-5-14-41(32-47)38-11-2-17-44(29-38)50-23-8-26-56-35-50)60-54(59-52)48-21-6-15-42(33-48)39-12-3-18-45(30-39)51-24-9-27-57-36-51/h1-36H |
Clé InChI |
YVVVSJAMVJMZRF-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC(=C1)C2=CN=CC=C2)C3=CC(=CC=C3)C4=NC(=NC(=N4)C5=CC=CC(=C5)C6=CC(=CC=C6)C7=CN=CC=C7)C8=CC=CC(=C8)C9=CC(=CC=C9)C1=CN=CC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(3S,4S,4aR,8aR)-4-(6-amino-9H-purin-9-yl)hexahydro-2H-pyrano[2,3-c]pyridine-3,4a(5H)-diol hydrochloride](/img/structure/B12298251.png)
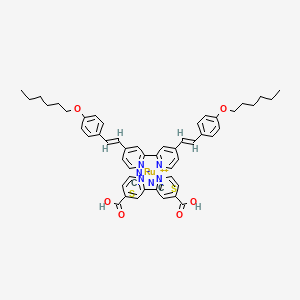
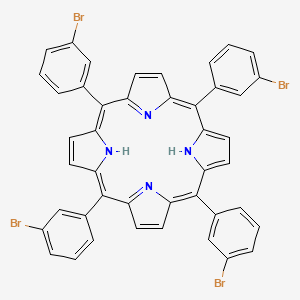
![7-but-2-ynyl-8-ethoxy-3-methyl-1-[(4-methylquinazolin-2-yl)methyl]-5H-purin-7-ium-2,6-dione](/img/structure/B12298268.png)

![1-[2-Amino-3,3-bis(4-fluorophenyl)propanoyl]-4-fluoropyrrolidine-2-carbonitrile](/img/structure/B12298282.png)


![[(7S,9Z,11S,12R,13S,14R,15R,16R,17S,18S,19Z,21Z)-2,15,17,32-tetrahydroxy-11-methoxy-3,7,12,14,16,18,22-heptamethyl-6,23-dioxo-1'-[2,3,3,3-tetradeuterio-2-(trideuteriomethyl)propyl]spiro[8,33-dioxa-24,27,29-triazapentacyclo[23.6.1.14,7.05,31.026,30]tritriaconta-1(31),2,4,9,19,21,25(32),26,29-nonaene-28,4'-piperidine]-13-yl] acetate](/img/structure/B12298327.png)
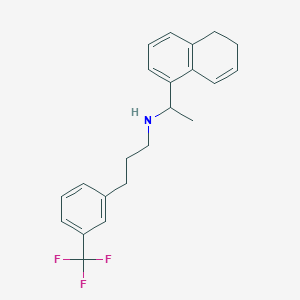
![2-[2-(2-Aminopropanoylamino)propanoylamino]-3-(4-hydroxyphenyl)propanoic acid](/img/structure/B12298340.png)
